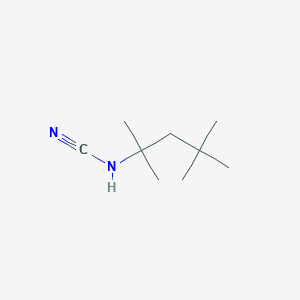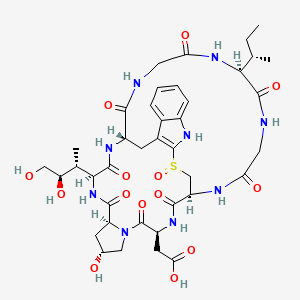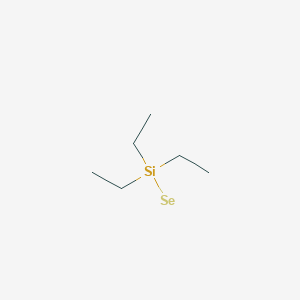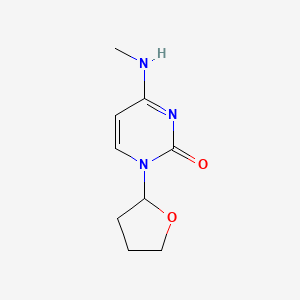
1,1-Dichloro-1-fluorohexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1-fluorohexan-2-ol is an organic compound that belongs to the class of haloalcohols It is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluorohexan-2-ol can be synthesized through several methods. One common approach involves the halogenation of hexan-2-ol using chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where hexan-2-ol is reacted with chlorine and fluorine gases in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dichloro-1-fluorohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding hexan-2-ol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products:
Oxidation: Hexan-2-one or hexanoic acid.
Reduction: Hexan-2-ol.
Substitution: Various substituted hexan-2-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dichloro-1-fluorohexan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen and hydroxyl functionalities into molecules.
Biology: The compound can be used to study the effects of halogenated alcohols on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-1-fluorohexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1-Dichloro-1-fluoroethane: A smaller haloalkane with similar halogenation but different chain length.
1,1-Difluoro-1,2-dichloroethane: Another haloalkane with two fluorine and two chlorine atoms.
1,1-Difluorocyclopropane: A cyclic compound with fluorine substituents.
Uniqueness: 1,1-Dichloro-1-fluorohexan-2-ol is unique due to its specific combination of halogen atoms and hydroxyl group on a hexane backbone
Propriétés
Numéro CAS |
6304-14-9 |
|---|---|
Formule moléculaire |
C6H11Cl2FO |
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
1,1-dichloro-1-fluorohexan-2-ol |
InChI |
InChI=1S/C6H11Cl2FO/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3 |
Clé InChI |
AEUQAFIOUWACSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(F)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)






